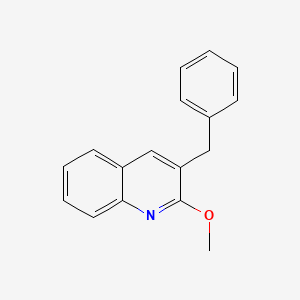
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound notable for its diverse structural elements. This compound integrates an oxalamide core linked to both an allyl group and a 3,4-dihydroisoquinoline fragment, making it an interesting subject in medicinal chemistry and organic synthesis research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A key route involves:
Alkylation Reaction: : Initial formation of N1-allyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide.
Reduction and Cyclization: : Reductive amination to incorporate the 3,4-dihydroisoquinoline moiety.
Condensation Reaction: : Final assembly of the oxalamide structure through condensation with oxalyl chloride under controlled conditions.
Industrial Production Methods: Scaling up the synthesis involves optimization of solvent use, temperature control, and purification techniques such as recrystallization or column chromatography to ensure high yield and purity.
Types of Reactions
Oxidation: : The compound may undergo oxidation at the allyl group or thiophene ring, typically using reagents like m-chloroperbenzoic acid.
Reduction: : Hydrogenation of the allyl group under palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophilic substitution reactions, particularly at the 3,4-dihydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: : Use of m-chloroperbenzoic acid in dichloromethane.
Reduction: : Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidized derivatives with epoxide groups.
Reduced products with saturated allyl chains.
Substituted derivatives with varied functional groups.
Scientific Research Applications
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is studied for:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its structural complexity.
Medicine: : Explored for therapeutic applications, particularly as a precursor in drug design for neurodegenerative and inflammatory diseases.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets:
Neuroreceptors: : The dihydroisoquinoline moiety may interact with neurotransmitter receptors.
Enzymes: : Potential inhibition of enzymes involved in metabolic pathways, influencing biological processes.
Cell Signaling Pathways: : Modulates cellular responses by binding to target proteins, affecting signaling cascades.
Similar Compounds
N1-allyl-N2-(2-pyridyl)oxalamide
N1-allyl-N2-(2-indolyl)oxalamide
N1-allyl-N2-(2-benzimidazolyl)oxalamide
Unique Features
The combination of a dihydroisoquinoline moiety with a thiophene ring distinguishes it from simpler analogs.
Enhanced biochemical interactions due to the unique structure, making it a valuable candidate in medicinal chemistry.
Conclusion
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a versatile compound with significant potential in various scientific disciplines. Its complex structure and diverse reactivity offer a broad scope for research and application.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIIWFXFPDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)
![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2735783.png)



![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)
![3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735790.png)
![13-chloro-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2735791.png)
![ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate](/img/structure/B2735796.png)
